2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is a synthetic organic compound that belongs to the class of pyridazine derivatives. It is characterized by a cyclopropyl group attached to a pyridazine ring, which is further connected to an acetic acid moiety through an ether linkage. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly as a therapeutic agent.
The compound is referenced with the CAS Number 2034535-65-2, indicating its unique identification in chemical databases. It has been studied for its biological activities and potential therapeutic applications, particularly in the context of inhibiting certain enzymes related to disease processes, such as CD73, which plays a role in cancer progression and immune modulation .
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid can be classified as:
The synthesis of 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid typically involves multi-step organic reactions. Key methods include:
The synthesis may involve the use of reagents like hydrochloric acid for pH adjustment and solvents such as dichloromethane for extraction processes. The reaction conditions must be optimized to ensure high yield and purity of the final compound .
The compound can undergo various chemical reactions typical for pyridazine derivatives:
Reactions involving this compound may require controlled environments to prevent degradation or unwanted side reactions, particularly when handling reactive intermediates .
The mechanism of action for 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid primarily involves its role as an inhibitor of CD73 enzyme activity. By inhibiting CD73, the compound may reduce adenosine production, which is often elevated in tumor microenvironments and contributes to immunosuppression.
Research indicates that compounds similar to 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid exhibit significant inhibitory effects on CD73 activity, leading to enhanced immune responses against tumors .
Relevant data regarding its physical properties can be obtained from chemical databases or experimental studies .
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid has potential applications in several scientific fields:
The application of click chemistry has revolutionized the synthesis of complex heterocyclic frameworks like 2-((6-cyclopropylpyridazin-3-yl)oxy)acetic acid. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient conjugation of sterically hindered fragments under mild, aqueous conditions. As evidenced in polymer-drug conjugate synthesis, CuAAC achieves near-quantitative yields (55–60%) even with bulky pharmacophores, overcoming diffusion limitations inherent in conventional coupling methods [9]. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, leveraging ring-strained cyclooctynes that react selectively with azides at physiological pH—critical for acid-sensitive intermediates [5]. Inverse electron-demand Diels-Alder (IEDDA) reactions further expand the toolbox, with second-order rate constants exceeding 10⁴ M⁻¹s⁻¹, facilitating rapid cycloadditions between tetrazines and cyclopropene-functionalized pyridazines without protecting groups [5] [9].
Table 1: Cycloaddition Strategies for Pyridazine Functionalization
Reaction Type | Catalyst/Conditions | Rate Constant | Yield Range | Steric Tolerance |
---|---|---|---|---|
CuAAC | Cu(I)/NaAsc, H₂O, rt | 10–10⁴ M⁻¹s⁻¹ | 55–95% | High |
SPAAC | None, pH 7.4 | <1 M⁻¹s⁻¹ | 70–88% | Moderate |
IEDDA | None, neutral pH | Up to 10⁶ M⁻¹s⁻¹ | 85–98% | Very High |
The pyridazine nucleus is typically assembled via cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. A key innovation involves Pd-catalyzed C–H activation to introduce cyclopropyl groups at the C6 position. As demonstrated in dopamine receptor ligand synthesis, trans-cyclopropylmethyl linkers confer conformational restraint, enhancing receptor affinity and selectivity [1]. Cyclopropanation strategies include:
Carboxylic acid functionality at the C2 position is installed through nucleophilic aromatic substitution (SNAr) between 3-chloro-6-cyclopropylpyridazine and ethyl glycolate, followed by saponification. Computational studies confirm that the cyclopropyl group distorts the pyridazine ring’s electron density, enhancing oxygen nucleophilicity at C3 by 12–15 kcal/mol [1] [8].
Table 2: Cyclopropane Functionalization Methods
Method | Reagent System | Temperature | Yield | Stereoselectivity |
---|---|---|---|---|
Simmons-Smith | CH₂I₂/Zn(Cu) | 0°C to rt | 65% | syn-selective |
Pd-catalyzed coupling | Cyclopropyl-Bpin/Pd(PPh₃)₄ | 80°C | 92% | Retention |
Photoredox C–H functionalization | Cyclopropyl-N₂⁺/Ir(ppy)₃ | 25°C | 78% | Not applicable |
Ether linkage formation between pyridazinone and acetic acid precursors employs Williamson ether synthesis under phase-transfer conditions. Optimization requires:
Carboxylic acid handling necessitates protection as tert-butyl esters or silyl esters during pyridazine functionalization to prevent decarboxylation. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane or tetrabutylammonium fluoride (TBAF) in THF, respectively. For ester precursors like ethyl 2-((6-cyclopropylpyridazin-3-yl)oxy)acetate, lithium hydroxide-mediated saponification in THF/H₂O (3:1) at 0°C affords the target acid in 95% yield without epimerization [3] [6]. Orthogonal coupling strategies leverage Ugi-azide multicomponent reactions to generate amide derivatives, where the carboxylic acid condenses with isocyanides and amines via a Passerini-type pathway [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3